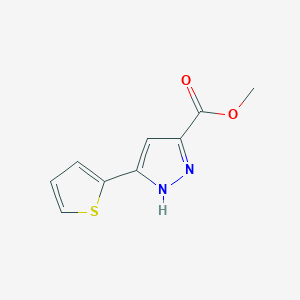

methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQVLEDMXRRMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Applications

Introduction: The Scientific Imperative of Thiophenyl-Pyrazoles

In the landscape of modern medicinal chemistry, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in a multitude of approved drugs, including the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant[1]. Its utility stems from its ability to engage in a variety of non-covalent interactions with biological targets and its metabolic stability. When fused with a thiophene ring, another key heterocycle prevalent in pharmaceuticals like the antidepressant Duloxetine and the antiplatelet agent Ticlopidine, the resulting thiophenyl-pyrazole scaffold offers a unique electronic and steric profile with significant potential for novel therapeutic agents[1][2].

This technical guide provides a comprehensive characterization of a key exemplar of this class: methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate . We will delve into its rational synthesis, detailed structural elucidation through modern spectroscopic techniques, and explore its potential applications in the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular architecture.

Part 1: Synthesis of Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

The synthesis of 3,5-disubstituted pyrazoles is most effectively achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. In the case of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, a logical and field-proven approach involves the reaction of a thiophene-derived β-ketoester with hydrazine hydrate.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals the key disconnection at the pyrazole ring, leading back to a thiophene-containing β-ketoester and hydrazine. This β-ketoester can be synthesized from 2-acetylthiophene, a readily available starting material.

Experimental Workflow: A Step-by-Step Protocol

The synthesis is a two-step process commencing with the formation of the β-ketoester followed by the cyclization to form the pyrazole ring.

Step 1: Synthesis of Methyl 3-oxo-3-(thiophen-2-yl)propanoate

-

Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: To this suspension, add a catalytic amount of absolute ethanol to activate the sodium hydride.

-

Esterification: Slowly add a solution of 2-acetylthiophene (1 equivalent) and dimethyl carbonate (3 equivalents) in anhydrous diethyl ether to the flask.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-oxo-3-(thiophen-2-yl)propanoate, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

-

Reagents and Setup: Dissolve the purified methyl 3-oxo-3-(thiophen-2-yl)propanoate (1 equivalent) in glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

-

Cyclization: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate as a solid.

Mechanistic Insights

The formation of the pyrazole ring proceeds via a classical acid-catalyzed cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine hydrate initially attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, and subsequent dehydration to afford the aromatic pyrazole ring.

Diagram of the Synthesis Workflow:

Caption: Synthetic route to methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Part 2: Structural Elucidation and Characterization

A rigorous characterization of the synthesized methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is paramount to confirm its identity and purity. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Observed Data |

| ¹H NMR | See Table 2.1.1 for detailed assignments. |

| ¹³C NMR | See Table 2.1.2 for detailed assignments. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1590 (C=N stretch), ~1520 (C=C stretch) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 209.0439 for C₉H₈N₂O₂S |

Detailed Spectroscopic Analysis

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule.

Table 2.1.1: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | Pyrazole N-H |

| ~7.6 | dd | 1H | Thiophene H5 |

| ~7.4 | dd | 1H | Thiophene H3 |

| ~7.1 | dd | 1H | Thiophene H4 |

| ~6.8 | s | 1H | Pyrazole H4 |

| ~3.8 | s | 3H | OCH₃ |

-

Causality: The broad singlet at ~13.5 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The downfield signals in the aromatic region (~7.1-7.6 ppm) correspond to the protons of the thiophene ring, with their characteristic coupling patterns. The singlet at ~6.8 ppm is indicative of the proton at the C4 position of the pyrazole ring. The singlet at ~3.8 ppm corresponds to the three protons of the methyl ester group.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Table 2.1.2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (ester) |

| ~148.0 | Pyrazole C3 |

| ~140.0 | Pyrazole C5 |

| ~132.0 | Thiophene C2 |

| ~128.0 | Thiophene C5 |

| ~127.5 | Thiophene C4 |

| ~126.0 | Thiophene C3 |

| ~108.0 | Pyrazole C4 |

| ~52.0 | OCH₃ |

-

Causality: The downfield signal at ~162.0 ppm is characteristic of the carbonyl carbon of the ester group. The signals for the pyrazole and thiophene ring carbons appear in the aromatic region. The signal for the C4 carbon of the pyrazole ring is typically found further upfield compared to the other pyrazole carbons[3]. The signal at ~52.0 ppm is assigned to the methyl carbon of the ester.

2.2.3. FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is expected to show characteristic absorption bands for the N-H group (a broad band around 3300 cm⁻¹), the ester C=O group (a strong band around 1720 cm⁻¹), and the C=N and C=C bonds of the aromatic rings (in the 1600-1500 cm⁻¹ region)[4][5][6].

2.2.4. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound. For methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (C₉H₈N₂O₂S), the expected exact mass for the [M+H]⁺ ion would be approximately 209.0439.

Part 3: Physicochemical Properties and Potential Applications

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 208.24 g/mol |

| Molecular Formula | C₉H₈N₂O₂S |

| XLogP3 | ~1.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Physical Form | Expected to be a solid at room temperature. |

Potential Applications in Drug Development

The thiophenyl-pyrazole scaffold is a rich source of biologically active compounds. The strategic placement of the thiophene and methyl carboxylate groups on the pyrazole core of the title compound opens up numerous avenues for further chemical modification and biological evaluation.

-

Antimicrobial and Antifungal Agents: Thiophene and pyrazole moieties are independently known to exhibit significant antimicrobial and antifungal activities[1][7]. Their combination in a single molecule could lead to synergistic effects and the development of novel anti-infective agents.

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated as potent anticancer agents, targeting various kinases and other cellular pathways[8][9]. The thiophenyl-pyrazole core can serve as a scaffold for the design of inhibitors of protein kinases such as EGFR and VEGFR-2[9][10].

-

Anti-inflammatory Agents: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of thiophenyl-pyrazole derivatives warrants investigation[1][2].

-

Central Nervous System (CNS) Active Agents: The lipophilicity and hydrogen bonding capabilities of this scaffold make it a candidate for targeting CNS receptors and enzymes.

Diagram of Potential Drug Discovery Pathways:

Caption: Potential applications of the thiophenyl-pyrazole scaffold in drug discovery.

Conclusion

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a synthetically accessible and structurally intriguing molecule that holds considerable promise for the development of novel therapeutic agents. This guide has provided a detailed roadmap for its synthesis and a comprehensive overview of its characterization, underpinned by established scientific principles and methodologies. The unique combination of the thiophene and pyrazole heterocycles within this scaffold presents a fertile ground for further exploration by medicinal chemists and drug discovery professionals.

References

- Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. (2025). Source Not Available.

- Synthesis and Characterization of Chalcones and Pyrazolines derived

- Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). Source Not Available.

- Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Source Not Available.

- 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid. PubChem.

- Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. Source Not Available.

- Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Growing Science.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online.

- Synthesis of series of chalcone and pyrazoline derivatives. (2017).

- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.

- FT-IR spectrum of the pyrazoline carboxamide compound.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- methyl 3-(thiophen-2-yl)

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Source Not Available.

- Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization. (2025).

- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). PMC - PubMed Central.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online.

- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). -ORCA - Cardiff University.

- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. (2023). RSC Publishing.

- Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019). Source Not Available.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- Methyl 1-methyl-3-(thiophen-2-yl)

- A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing.

- Pyrazole(288-13-1) IR Spectrum. ChemicalBook.

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- Examples of pyrazole and thiophene-containing drugs.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.

- Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. (2019). Source Not Available.

- Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)

- 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. (2025). PubChem.

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 10. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Heterocycle of Interest

The fusion of thiophene and pyrazole rings into a single molecular entity creates a scaffold with significant potential in medicinal and materials chemistry. Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, a member of this promising class of compounds, presents a unique combination of chemical functionalities. The electron-rich thiophene ring, the biologically active pyrazole core, and the reactive carboxylate group converge to offer a versatile platform for further chemical exploration and drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by relevant literature.

Core Molecular Structure and Physicochemical Properties

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a central pyrazole ring substituted with a thiophen-2-yl group at the 3-position and a methyl carboxylate group at the 5-position. The presence of both aromatic systems and a key functional group for derivatization makes it a valuable building block in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 265125-12-0 | |

| Molecular Formula | C₉H₈N₂O₂S | |

| Molecular Weight | 208.24 g/mol | |

| Physical Form | Solid | |

| InChI Key | WMQVLEDMXRRMMZ-UHFFFAOYSA-N | |

| Synonyms | Methyl 3-(2-thienyl)-1H-pyrazole-5-carboxylate |

Synthesis Pathway: A Mechanistic Approach

The most prevalent and classical method for the synthesis of pyrazole rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[1][2] This approach offers a direct and efficient route to the pyrazole core of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Proposed Synthetic Protocol

A plausible and efficient synthesis involves the reaction of a thiophene-containing 1,3-dicarbonyl compound, specifically a β-ketoester, with hydrazine.

Step 1: Synthesis of the β-Ketoester Intermediate

The key intermediate, methyl 4-(thiophen-2-yl)-2,4-dioxobutanoate, can be synthesized via a Claisen condensation reaction between methyl 2-(thiophene-2-yl)acetate and dimethyl oxalate in the presence of a strong base like sodium methoxide.

Step 2: Cyclocondensation with Hydrazine

The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux. The reaction proceeds through a nucleophilic attack of the hydrazine on the two carbonyl groups, followed by cyclization and dehydration to yield the final pyrazole product.

Caption: Synthetic workflow for methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Mechanistic Insight

The regioselectivity of the cyclocondensation reaction is a critical aspect. With an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can potentially form. In this proposed synthesis, the initial nucleophilic attack of the hydrazine is expected to occur preferentially at the more electrophilic ketone carbonyl adjacent to the thiophene ring, leading to the desired 3-(thiophen-2-yl) isomer. The reaction conditions, particularly the pH, can be optimized to favor the formation of one regioisomer over the other.

Spectroscopic Characterization

The structural elucidation of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated:

| Technique | Expected Features |

| ¹H NMR | - Thiophene protons: Doublets and a doublet of doublets in the aromatic region (δ 7.0-8.0 ppm).- Pyrazole proton: A singlet for the CH proton on the pyrazole ring (δ ~6.5-7.0 ppm).- NH proton: A broad singlet for the pyrazole NH proton (concentration dependent, δ >10 ppm).- Methyl ester protons: A singlet for the OCH₃ group (δ ~3.9 ppm). |

| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (δ ~160-165 ppm).- Thiophene and pyrazole carbons: Signals in the aromatic region (δ ~110-150 ppm).- Methyl ester carbon: A signal around δ 52 ppm. |

| IR (Infrared) | - N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.- C=N and C=C stretches: Absorptions in the 1500-1650 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular ion peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 208.24).- Fragmentation pattern: Characteristic fragments corresponding to the loss of the methoxy group (-OCH₃) and the carboxylate group (-COOCH₃). |

Chemical Reactivity and Derivatization Potential

The chemical reactivity of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is dictated by its constituent functional groups: the pyrazole ring, the thiophene ring, and the methyl ester.

Reactions at the Pyrazole Ring

-

N-Alkylation/Arylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to yield N-substituted derivatives. This is a common strategy to modulate the biological activity of pyrazole-containing compounds.

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and acylation, primarily at the C4 position. The electron-donating nature of the thiophene ring may influence the reactivity of the pyrazole core.

Reactions involving the Thiophene Ring

The thiophene ring is susceptible to electrophilic aromatic substitution. However, the reactivity will be influenced by the deactivating effect of the attached pyrazole ring.

Reactions of the Methyl Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[3] The resulting 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a valuable intermediate for further derivatization.

-

Amidation: The ester can be converted to amides by reaction with amines. This is a widely used method for creating libraries of compounds for biological screening.[4][5]

-

Reduction: The ester group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Potential reactivity and derivatization pathways.

Applications in Drug Discovery and Materials Science

The thiophene-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound serves as a key starting material for the synthesis of novel therapeutic agents.

-

Antimicrobial and Antiviral Agents: Thiophene and pyrazole moieties are known to be present in compounds with antimicrobial and antiviral properties.[6] Derivatization of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate could lead to new agents to combat infectious diseases.

-

Anti-inflammatory and Analgesic Properties: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects.[7] For instance, some 1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid derivatives have been investigated for these properties.[8][9]

-

Anticancer Activity: The pyrazole nucleus is a core component of several anticancer drugs.[10] Notably, 5-aryl-3-thiophen-2-yl-1H-pyrazoles have been identified as a new class of Hsp90 inhibitors in hepatocellular carcinoma.[11]

-

Agrochemicals: The structural motif is also found in compounds with applications in agriculture, such as herbicides and fungicides.[8][9]

-

Materials Science: The conjugated π-system of the thiophene and pyrazole rings suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

Conclusion

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery and materials science. Its synthesis via the Knorr pyrazole reaction is a well-established and efficient method. The presence of multiple reactive sites allows for a wide range of chemical modifications, enabling the generation of diverse libraries of novel compounds for biological and materials testing. As research into heterocyclic chemistry continues to expand, the importance of building blocks like methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is set to grow, paving the way for future innovations.

References

-

Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2498–2539. [Link]

-

El-Metwaly, A. M., & El-Gazzar, A. R. B. A. (2016). Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. Molecules, 21(9), 1184. [Link]

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Nagy, M., Arion, V. B., & Rapta, P. (2019). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. Arkivoc, 2019(5), 61–76. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

-

Patel, R. V., Keum, Y.-S., & Kim, D. H. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 405. [Link]

-

Saleh, T. S., & El-Sharief, M. A. M. S. (2019). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. Bioorganic Chemistry, 94, 103433. [Link]

-

Shaaban, M. R., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6502. [Link]

-

Various Authors. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

-

Various Authors. (2024). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

Chem-Impex. (n.d.). 1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Kumar, D., & Kumar, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–11. [Link]

-

Sharma, A., & Kumar, V. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6667. [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate and Its Derivatives

This guide provides a comprehensive technical overview of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis, physicochemical properties, and burgeoning applications, with a particular focus on the N-methylated analog, a prominent example of this structural class.

Chemical Identity and CAS Number

The core structure of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a pyrazole ring substituted with a thiophene group at the 3-position and a methyl carboxylate group at the 5-position. It is crucial to distinguish between the unsubstituted pyrazole and its N-alkylated derivatives, as these can exhibit different properties and are often encountered in chemical databases.

A widely documented derivative is Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate . This N-methylated analog is assigned the following Chemical Abstracts Service (CAS) number:

| Compound Name | CAS Number |

| Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | 876316-95-9[1][2] |

For the purpose of this guide, and due to the prevalence of data for the N-methylated form, we will focus on this derivative as a representative of the broader class of 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylates. Researchers interested in the unsubstituted pyrazole should be aware of this distinction when sourcing materials and interpreting data.

The Thiophene-Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The combination of thiophene and pyrazole rings creates a molecular scaffold with significant potential in medicinal chemistry. Both heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.

-

Pyrazole Core: The pyrazole ring system is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3] Its ability to participate in hydrogen bonding and other molecular interactions makes it an attractive component for designing enzyme inhibitors and receptor modulators.

-

Thiophene Moiety: The thiophene ring, a bioisostere of the benzene ring, is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. Its presence can influence the compound's binding affinity and pharmacokinetic profile.

The synergistic combination of these two rings in methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate and its derivatives suggests a high potential for discovering novel therapeutic agents.

Synthesis and Characterization

The synthesis of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate derivatives typically involves the cyclization of a suitably functionalized precursor. A common and effective strategy is the reaction of a β-enamino diketone with a hydrazine derivative.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic route for Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, based on established pyrazole synthesis methodologies.[4]

Caption: General synthetic workflow for Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar pyrazole syntheses and should be optimized for specific laboratory conditions.

-

Synthesis of the β-dicarbonyl intermediate:

-

To a solution of 2-acetylthiophene in a suitable solvent (e.g., toluene), add a base such as sodium methoxide.

-

Slowly add dimethyl oxalate to the reaction mixture at a controlled temperature.

-

Stir the reaction until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the desired β-dicarbonyl product. Purify by recrystallization or column chromatography.

-

-

Cyclocondensation to form the pyrazole ring:

-

Dissolve the purified β-dicarbonyl intermediate in a protic solvent like ethanol.

-

Add an equimolar amount of methylhydrazine.

-

Reflux the reaction mixture for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

-

Characterization

The structure and purity of the synthesized methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester.

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.

Potential Applications in Drug Discovery

The thiophene-pyrazole scaffold is a promising starting point for the development of novel therapeutics. Research into structurally related compounds has highlighted several potential applications.

Anticancer Activity: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. Its inhibition is a validated strategy in cancer therapy. A study on 5-aryl-3-(thiophen-2-yl)-1H-pyrazoles revealed their potential as Hsp90 inhibitors.[5] One compound, in particular, demonstrated significant antiproliferative activity against hepatocellular carcinoma cells with an IC50 of 0.083 μM.[5] This suggests that methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate and its derivatives could be explored for the development of novel anticancer agents targeting Hsp90.

The following diagram illustrates the role of Hsp90 and the mechanism of its inhibition.

Caption: Mechanism of Hsp90 inhibition by a potential therapeutic agent.

Other Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate could also be investigated for:

-

Anti-inflammatory activity: Many pyrazole-containing compounds are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[6]

-

Antimicrobial activity: The pyrazole nucleus is present in several antibacterial and antifungal agents.[3]

-

Antituberculosis activity: Recent studies have explored pyrazoline derivatives containing a nitrothiophene moiety as potential antituberculosis agents.[7]

Physicochemical Properties

The physicochemical properties of methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate are essential for its development as a drug candidate. While extensive experimental data is not publicly available, we can predict some of its key properties based on its structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 222.26 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. |

| Lipophilicity (logP) | The presence of the thiophene and methyl groups suggests a moderate level of lipophilicity, which is often desirable for drug candidates to facilitate cell membrane permeability. |

Conclusion and Future Directions

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate and its derivatives, particularly the N-methylated analog, represent a promising class of compounds for drug discovery and development. The combination of the thiophene and pyrazole moieties provides a robust scaffold for designing molecules with potent and selective biological activities. The demonstrated potential of related compounds as Hsp90 inhibitors opens up exciting avenues for cancer research.

Future work should focus on the synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship (SAR). Further investigation into their mechanism of action and pharmacokinetic properties will be crucial for advancing these compounds towards clinical development.

References

-

PubChem. 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid. [Link]

-

MySkinRecipes. Methyl 3-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Semantic Scholar. Rishiram Prajuli.pmd. [Link]

-

National Center for Biotechnology Information. Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. [Link]

-

ResearchGate. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

-

MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

-

PubMed. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. [Link]

Sources

- 1. 876316-95-9 | Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate - AiFChem [aifchem.com]

- 2. Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate [cymitquimica.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 3-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate [myskinrecipes.com]

- 7. aablocks.com [aablocks.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-(Thiophen-2-yl)-1H-pyrazole-5-carboxylate Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The thiophene-pyrazole core is a key pharmacophore found in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This document details a robust and regioselective two-step synthetic pathway, commencing with a Claisen condensation to form a key β-ketoester intermediate, followed by a classical cyclocondensation with hydrazine. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols, and discuss strategies for reaction optimization and characterization of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities for drug discovery and development.

Introduction: The Significance of the Thiophene-Pyrazole Scaffold

The fusion of thiophene and pyrazole rings into a single molecular entity creates a privileged scaffold in medicinal chemistry. Thiophene and its derivatives are known for a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antipsychotic activities.[3][4] Similarly, the pyrazole nucleus is a cornerstone of many pharmaceutical agents, famously represented by drugs like Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction).[1] The combination of these two heterocycles can lead to hybrid molecules with enhanced biological activities and novel mechanisms of action.[5]

The title compound, methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, serves as a versatile building block for the elaboration of more complex derivatives. The ester functionality at the 5-position provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the generation of diverse chemical libraries for biological screening.

This guide will focus on a logical and efficient synthetic strategy that is both scalable and yields the desired product with high regioselectivity.

Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely applicable method for the synthesis of 3-substituted-1H-pyrazole-5-carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound (specifically, a β-ketoester) with hydrazine.[6] Therefore, our synthetic approach is logically divided into two primary stages:

-

Synthesis of the β-Ketoester Intermediate: Formation of methyl 4-(thiophen-2-yl)-2,4-dioxobutanoate via a mixed Claisen condensation.

-

Pyrazole Ring Formation: Cyclocondensation of the β-ketoester intermediate with hydrazine hydrate to yield the target pyrazole.

This strategy is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of the β-Ketoester Intermediate

Mechanistic Insight: The Claisen Condensation

The first step is a mixed Claisen condensation between 2-acetylthiophene and dimethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation. The mechanism proceeds as follows:

-

Enolate Formation: A strong base, typically sodium methoxide, abstracts an acidic α-proton from 2-acetylthiophene to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the desired methyl 4-(thiophen-2-yl)-2,4-dioxobutanoate.

A key feature of using dimethyl oxalate is that it lacks α-protons and therefore cannot undergo self-condensation, which simplifies the product mixture.

Caption: Simplified mechanism of the Claisen condensation step.

Experimental Protocol: Methyl 4-(thiophen-2-yl)-2,4-dioxobutanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetylthiophene | 126.17 | 12.6 g | 0.10 |

| Dimethyl Oxalate | 118.09 | 13.0 g | 0.11 |

| Sodium Methoxide | 54.02 | 6.0 g | 0.11 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Hydrochloric Acid (1M) | - | ~120 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous methanol (100 mL) and sodium methoxide (6.0 g, 0.11 mol).

-

Stir the mixture until the sodium methoxide is completely dissolved.

-

Add 2-acetylthiophene (12.6 g, 0.10 mol) dropwise to the solution over 15 minutes.

-

In a separate beaker, dissolve dimethyl oxalate (13.0 g, 0.11 mol) in anhydrous methanol (50 mL).

-

Add the dimethyl oxalate solution dropwise to the reaction flask over 30 minutes. An orange precipitate may form.

-

After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add 1M hydrochloric acid to the cold mixture with stirring until the pH is acidic (pH ~2-3). The precipitate should dissolve.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product as a yellow-orange oil. This intermediate is often used in the next step without further purification.

Step 2: Pyrazole Ring Formation

Mechanistic Insight: Cyclocondensation with Hydrazine

The reaction of the β-ketoester intermediate with hydrazine hydrate is a classic example of heterocycle synthesis. The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Regioselectivity: The key to obtaining the desired 3-(thiophen-2-yl)-5-carboxylate isomer lies in the regioselectivity of the initial nucleophilic attack. The ketone carbonyl (adjacent to the thiophene ring) is generally more electrophilic and less sterically hindered than the ester carbonyl. Therefore, the initial attack of a hydrazine nitrogen atom occurs preferentially at the ketone carbonyl. The subsequent cyclization and dehydration lead to the formation of the pyrazole with the thiophene group at the 3-position and the methyl carboxylate group at the 5-position.

Sources

- 1. 1-(2-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Spectroscopic Guide to Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate: Elucidating Structure and Purity for Advanced Research

This in-depth technical guide provides a detailed analysis of the spectroscopic data for methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate , a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. This document is designed to serve as a practical reference for the structural elucidation, purity assessment, and quality control of this molecule, leveraging foundational spectroscopic principles and data from closely related analogues.

Introduction: The Significance of Pyrazole-Thiophene Scaffolds

The convergence of pyrazole and thiophene moieties within a single molecular framework, such as in methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, gives rise to a scaffold with considerable potential in medicinal chemistry. Pyrazoles are well-established pharmacophores known for a wide array of biological activities.[1] Similarly, thiophene rings are prevalent in numerous pharmaceuticals, contributing to their metabolic stability and biological efficacy. The combination of these two heterocycles offers a unique chemical space for the design of novel therapeutic agents.

Accurate and comprehensive characterization of such molecules is paramount. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Tautomerism

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate possesses a core structure featuring a pyrazole ring substituted with a thiophene ring at the 3-position and a methyl carboxylate group at the 5-position. A key structural feature of 1H-pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen atom can reside on either N1 or N2. In solution, this exchange can be rapid on the NMR timescale, potentially leading to averaged signals. However, the substitution pattern can favor one tautomer. For the purpose of this guide, we will consider the tautomer shown below, which is commonly observed in similar systems.

Caption: Molecular structure of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH (pyrazole) | 13.5 - 14.5 | br s | - | The acidic NH proton of the pyrazole ring is expected to be significantly deshielded and may appear as a broad singlet. |

| H4' (thiophene) | 7.6 - 7.8 | dd | ~5.0, 1.0 | This proton is adjacent to the sulfur atom and coupled to H3' and H5'. |

| H3' (thiophene) | 7.2 - 7.4 | dd | ~3.6, 1.0 | Coupled to H4' and H5'. |

| H5' (thiophene) | 7.1 - 7.3 | dd | ~5.0, 3.6 | Coupled to H4' and H3'. |

| H4 (pyrazole) | 7.0 - 7.2 | s | - | The sole proton on the pyrazole ring is expected to appear as a singlet. |

| OCH₃ (ester) | 3.8 - 4.0 | s | - | The methyl protons of the ester group will appear as a sharp singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 160 - 165 | The carbonyl carbon of the ester is expected in this downfield region. |

| C3 (pyrazole) | 148 - 152 | Carbon atom of the pyrazole ring attached to the thiophene ring. |

| C5 (pyrazole) | 138 - 142 | Carbon atom of the pyrazole ring attached to the carboxylate group. |

| C2' (thiophene) | 130 - 135 | Quaternary carbon of the thiophene ring attached to the pyrazole ring. |

| C4' (thiophene) | 128 - 130 | Aromatic CH carbon of the thiophene ring. |

| C3' (thiophene) | 126 - 128 | Aromatic CH carbon of the thiophene ring. |

| C5' (thiophene) | 125 - 127 | Aromatic CH carbon of the thiophene ring. |

| C4 (pyrazole) | 105 - 110 | The protonated carbon of the pyrazole ring is expected to be the most upfield of the ring carbons. |

| OCH₃ (ester) | 51 - 53 | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H stretching vibration in the pyrazole ring. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the pyrazole and thiophene rings. |

| C-H Stretch (aliphatic) | 2850 - 2960 | Weak | C-H stretching of the methyl ester group. |

| C=O Stretch (ester) | 1710 - 1730 | Strong | The carbonyl stretch of the methyl carboxylate is a prominent and sharp peak. |

| C=N & C=C Stretch | 1500 - 1600 | Medium | Aromatic ring stretching vibrations from both the pyrazole and thiophene rings. |

| C-O Stretch (ester) | 1200 - 1300 | Strong | Asymmetric C-O-C stretching of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (Molecular Formula: C₉H₈N₂O₂S), the expected data from an Electron Ionization (EI) mass spectrum is as follows:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a fragment at m/z = 177.

-

Loss of the entire methyl carboxylate group (-COOCH₃), leading to a fragment at m/z = 149.

-

Fragmentation of the thiophene and pyrazole rings can lead to a complex pattern of lower mass ions.

-

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

NMR Spectroscopy (¹H and ¹³C)

Caption: Standard workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection: Split or splitless injection of 1 µL of the sample solution.

-

Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive spectroscopic framework for the characterization of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. While based on predicted data and analysis of close analogs, the information presented offers a robust and scientifically grounded approach for researchers in the field. The provided protocols and data interpretation serve as a self-validating system for ensuring the identity, purity, and structural integrity of this important heterocyclic scaffold, thereby supporting its application in drug discovery and development.

References

- Journal of Organic Chemistry.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Journal of the American Society for Mass Spectrometry.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

ETHYL 3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXYLATE. Matrix Fine Chemicals. [Link]

Sources

Whitepaper: Pyrazole Compounds: A Technical Guide to Therapeutic Applications and Drug Discovery

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and structural versatility have established it as a "privileged scaffold," leading to its incorporation into a multitude of approved therapeutic agents.[3][4][5][6] More than 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases and central nervous system disorders.[3] This technical guide provides an in-depth analysis of the key therapeutic applications of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used in their evaluation. We will explore their roles as anti-inflammatory agents, anticancer therapeutics, and protein kinase inhibitors, offering detailed protocols for their synthesis and biological validation. This document is intended for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights to guide future discovery efforts.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

First described by Knorr in 1883, the pyrazole ring has become a focal point of synthetic and medicinal chemistry.[1] Its structure, featuring a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allows for diverse molecular interactions.[3] This versatility enables the design of compounds that can bind to a wide range of biological targets with high affinity and specificity.[4] The presence of the pyrazole nucleus is a key feature in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil, underscoring its therapeutic significance.[1][5][7][8]

Key Therapeutic Areas and Mechanisms of Action

The broad utility of pyrazole compounds stems from their ability to modulate multiple biological pathways. Below, we delve into the most significant therapeutic areas where these compounds have made a substantial impact.

Anti-inflammatory Agents: Beyond COX-2 Inhibition

Perhaps the most well-known application of pyrazoles is in the treatment of inflammation. Their prominence in this field is largely due to the success of selective COX-2 inhibitors.

Mechanism of Action: Inflammation is a complex response often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is induced during inflammation.[9] Pyrazole derivatives like Celecoxib achieve their anti-inflammatory effect by selectively inhibiting COX-2, which reduces the production of pro-inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs.[8][9] Beyond COX inhibition, some pyrazole derivatives exhibit anti-inflammatory effects by modulating cytokines like TNF-α and IL-6, or by inhibiting lipoxygenase (LOX) enzymes.[9][10]

Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Compounds.

Anticancer Therapeutics: Targeting Dysregulated Pathways

Pyrazole derivatives have emerged as a versatile scaffold for the development of anticancer agents, acting through various mechanisms to inhibit tumor growth and survival.[11][12][13]

Mechanism of Action: A primary anticancer strategy for pyrazoles is the inhibition of protein kinases, which are crucial for cell signaling pathways that control proliferation, survival, and metastasis.[14][15] Many cancers are driven by the aberrant activation of kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[5][13] Pyrazole-based drugs like Crizotinib (an ALK and ROS1 inhibitor) and Zanubrutinib (a BTK inhibitor) have been successfully developed.[5][8] Other pyrazole compounds exert their anticancer effects by destabilizing microtubules, which are essential for cell division, or by inducing apoptosis (programmed cell death) through pathways like xanthine oxidase inhibition.[16][17]

Caption: Pyrazole Inhibitors Targeting the PI3K/Akt Signaling Pathway.[18]

Guiding Principles in Pyrazole Drug Discovery

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[9][12] Understanding these relationships is critical for rational drug design.

| Target Class | Position 1 | Position 3 | Position 4 | Position 5 | SAR Insights & References |

| CB1 Antagonists | 2,4-dichlorophenyl | Carboxamido group | Methyl | p-substituted phenyl | These specific substitutions are crucial for potent and selective CB1 receptor antagonism.[19][20] |

| COX-2 Inhibitors | Phenyl / Substituted Phenyl | Trifluoromethyl | - | Aryl group | A p-sulfonamide or similar group on the N-1 phenyl ring is key for COX-2 selectivity (e.g., Celecoxib).[8][9] |

| Anticancer (General) | Arylmethyl | Aryl / Thiophene | Varies | - | Lipophilic and electron-withdrawing groups (e.g., halogens) on aryl rings often enhance cytotoxicity.[16][21] |

| TβRI Kinase Inhibitors | - | Aryl | - | Aryl | Symmetrical and unsymmetrical aryl substitutions at positions 3 and 5 are explored to modulate potency and selectivity.[22][23][24] |

Synthetic Strategies

The versatility of the pyrazole scaffold is matched by the diversity of available synthetic routes. The choice of method depends on the desired substitution pattern and the need for scalability and regioselectivity.

Core Rationale: The most common approach involves the cyclocondensation of a binucleophile (a hydrazine derivative) with a 1,3-dielectrophile.[25] The Knorr synthesis, reacting hydrazines with β-dicarbonyl compounds, is a classic and reliable method, though it can yield regioisomeric mixtures with unsymmetrical diketones.[9] Modern advancements include microwave-assisted synthesis for accelerated reaction times and higher yields, and multicomponent reactions (MCRs) for improved efficiency.[9]

Caption: Generalized Workflow for Pyrazole Synthesis via Cyclocondensation.

Core Experimental Protocols for Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel pyrazole compounds must follow robust, self-validating protocols.

In Vitro Assay: Cell-Based COX-2 Inhibition

Causality: This assay directly measures the ability of a compound to inhibit COX-2 activity within a relevant cellular context, typically by quantifying the reduction of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or a similar cell line in DMEM supplemented with 10% FBS and antibiotics. Plate cells in 96-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test pyrazole compound (e.g., 0.01 µM to 100 µM) or a reference inhibitor (e.g., Celecoxib) for 1 hour.

-

Inflammatory Stimulation: Induce COX-2 expression and activity by adding Lipopolysaccharide (LPS) (1 µg/mL) to each well. Incubate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

Cell-Based Assay: MTT Assay for Anticancer Cytotoxicity

Causality: This colorimetric assay provides a quantitative measure of a compound's ability to reduce cell viability and metabolic activity, serving as a primary screen for cytotoxic potential against cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[11] Allow cells to attach for 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of the synthesized pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting viability against compound concentration.[11][27]

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

Causality: This is a standard and well-validated animal model for evaluating the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response, and a reduction in paw swelling (edema) indicates therapeutic efficacy.[9][28]

Methodology:

-

Animal Acclimation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the pyrazole compound. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[17]

Data Compendium: Biological Activity of Select Pyrazole Derivatives

The following tables summarize quantitative data for representative pyrazole compounds from the literature, providing a comparative benchmark for new discovery efforts.

Table 1: Anti-inflammatory Activity

| Compound Class | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | In Vivo Model | % Edema Reduction | Reference |

|---|---|---|---|---|---|---|

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | - | - | [9] |

| Pyrazole-chalcone derivative | COX-2 | 0.73 µM | >136 | - | - | [29] |

| 1,3,4-trisubstituted-pyrazole | COX-2 | 0.26 µM | >192 | Carrageenan Paw Edema | - | [30] |

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | - | Carrageenan Paw Edema | 75% |[9] |

Table 2: Anticancer Activity

| Compound Class | Cell Line | IC50 Value | Mechanism/Target | Reference |

|---|---|---|---|---|

| Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98 µg/mL | Cytotoxicity | [11] |

| Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 µg/mL | Cytotoxicity | [11] |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 µM | Cytotoxicity | [11] |

| Methoxy-substituted pyrazole | MCF-7 (Breast) | 10 µM | Cytotoxicity | [31][32] |

| Pyrazolyl analogue | HT-29 (Colon) | 4.2 µM | Xanthine Oxidase Inhibition | [17] |

| Pyrazole derivative | A375 (Melanoma) | 3.7 µM | Apoptosis Induction |[33] |

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone of modern drug discovery, with a proven track record of producing effective therapeutics for a multitude of diseases.[1][34] Its synthetic tractability and ability to be decorated with diverse functional groups allow for fine-tuning of its pharmacological properties to achieve high potency and selectivity.[9] Current research continues to expand the therapeutic potential of pyrazoles, with ongoing efforts in developing novel kinase inhibitors, agents for neurodegenerative diseases, and advanced antimicrobial compounds.[14][35] Future directions will likely focus on the development of multi-target pyrazole derivatives, the use of computational screening to identify novel scaffolds, and the application of green chemistry principles to their synthesis, ensuring that this remarkable heterocycle remains at the forefront of medicinal chemistry for years to come.[9][36]

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google Scholar.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42, 769-776.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

- Pyrazole as an anti-inflammatory scaffold. (2022).

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. Retrieved January 15, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 15, 2026, from [Link]

-

Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. (n.d.). Elementary Education Online. Retrieved January 15, 2026, from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(19), 6296. [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 185-195.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]

-

review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrazole compounds. (2025). ResearchGate. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved January 15, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. (2004). Cancer Research. [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole derivatives as anticancer. (n.d.). DergiPark. Retrieved January 15, 2026, from [Link]

-

Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(20), 2011-2029. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3704. [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). Scientific Reports, 13(1), 7858. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Turkish Computational and Theoretical Chemistry Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. (2024). DergiPark. [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. ilkogretim-online.org [ilkogretim-online.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. tandfonline.com [tandfonline.com]

- 11. srrjournals.com [srrjournals.com]

- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]